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molecular formula C9H11BrO B2987514 2-Bromo-6-isopropylphenol CAS No. 129976-32-5

2-Bromo-6-isopropylphenol

Cat. No. B2987514
M. Wt: 215.09
InChI Key: FCKMTZVSVBPWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646272

Procedure details

198.1 ml (3.85 mol) of bromine were added dropwise at -5° to 0° to a solution of 470 g of sodium hydroxide in 2 l of water. The mixture was stirred at this temperature for a further 10 min. The resulting sodium hypobromite solution was added dropwise at -5° to 0° C. to a solution of 464 g of a 40% strength aqueous dimethylamine solution (4.11 mol) in 50 ml of water. The mixture was stirred for a further 30 min, then the organic phase was separated off and the aqueous phase was extracted twice using 750 ml portions of methylene chloride. The combined organic phases were briefly dried over magnesium sulfate and filtered. The filtrate was added dropwise at -10° C. to a solution of 500 g (3.67 mol) of ortho-isopropylphenol in 900 ml of methylene chloride. After addition of about 2/3 of the filtrate, a solid formed and the reaction mixture became viscous and difficult to stir. 500 ml of methylene chloride were added at -10° C. and the mixture was stirred for a further hour. The solid was filtered off with suction, washed with a little cold methylene chloride, suspended in 1.5 l of 2N sulfuric acid and stirred at room temperature until all the solid had changed to an oil. The organic phase was separated off and the aqueous phase was extracted with methylene chloride. The combined organic phases were washed with sodium chloride solution and dried, end the solvent was removed in vacuo. The residue was distilled through a 30 cm Vigreux column in a water jet vacuum.
Quantity
198.1 mL
Type
reactant
Reaction Step One
Quantity
470 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.11 mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Quantity
900 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]Br.[OH-].[Na+].Br[O-].[Na+].CNC.[CH:11]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[OH:20])([CH3:13])[CH3:12]>O.C(Cl)Cl>[Br:1][C:16]1[CH:17]=[CH:18][CH:19]=[C:14]([CH:11]([CH3:13])[CH3:12])[C:15]=1[OH:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
198.1 mL
Type
reactant
Smiles
BrBr
Name
Quantity
470 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[O-].[Na+]
Name
Quantity
4.11 mol
Type
reactant
Smiles
CNC
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)O
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at this temperature for a further 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for a further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were briefly dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
After addition of about 2/3 of the filtrate
CUSTOM
Type
CUSTOM
Details
a solid formed
STIRRING
Type
STIRRING
Details
difficult to stir
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further hour
FILTRATION
Type
FILTRATION
Details
The solid was filtered off with suction
WASH
Type
WASH
Details
washed with a little cold methylene chloride
STIRRING
Type
STIRRING
Details
stirred at room temperature until all the solid
CUSTOM
Type
CUSTOM
Details
The organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic phases were washed with sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled through a 30 cm Vigreux column in a water jet vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=C(C(=CC=C1)C(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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